molecular formula C14H15FN4O3S B2866452 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 921503-01-7

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2866452
CAS No.: 921503-01-7
M. Wt: 338.36
InChI Key: RFNOBXANRSYHMX-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a central imidazole core substituted with a hydroxymethyl group and a 2-amino-2-oxoethyl moiety. A thioether linkage connects the imidazole ring to an acetamide group, which is further substituted with a 3-fluorophenyl group. Key structural elements include:

  • Imidazole ring: Provides a rigid planar structure, facilitating interactions with biological targets.
  • Hydroxymethyl group: Enhances hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c15-9-2-1-3-10(4-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNOBXANRSYHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H18F N4O3S
Molecular Weight334.39 g/mol
CAS Number921885-88-3

Structural Features

The compound contains an imidazole ring, a thioether linkage, and an acetamide functional group, which are critical for its biological activity. The presence of a fluorophenyl moiety may enhance its pharmacological properties by improving lipophilicity and binding affinity to target proteins.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The imidazole ring is known for its role in enzyme inhibition and modulation of receptor activity.

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits significant inhibitory effects on specific protein kinases, which are crucial in cancer cell proliferation. For instance, it has been shown to inhibit the activity of mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are implicated in various malignancies .

Case Studies

  • Cancer Treatment : A study evaluated the compound's efficacy against gastrointestinal stromal tumors (GISTs) harboring the PDGFRA D842V mutation. The results indicated a promising IC50 value in the subnanomolar range, suggesting potent activity against resistant cancer cells .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds. While specific data on this compound's antimicrobial effects were limited, structural analogs displayed significant activity against a range of bacterial strains, indicating a potential for therapeutic applications .

ADMET Characteristics

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for understanding the drug-likeness of this compound. Preliminary computational studies suggest favorable characteristics:

ParameterValue
SolubilityHigh
BioavailabilityModerate
Half-lifeShort
ToxicityLow

These properties indicate that the compound may be suitable for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Imidazole 5-(hydroxymethyl), 2-amino-2-oxoethyl, 3-fluorophenyl C₁₆H₁₈FN₅O₃S High hydrophilicity due to hydroxymethyl
Compound Imidazole 5-(hydroxymethyl), 4-chlorobenzyl, 2-fluorophenyl C₂₁H₂₀ClFN₄O₃S Chlorobenzyl group increases lipophilicity
Compound Benzoimidazole 3-chlorophenyl, hydrazinyl-2-oxoethyl C₁₉H₁₇ClN₄O₂S Hydrazinyl group may enhance metal coordination
Compound Thiazole 3,4-dichlorophenyl C₁₁H₈Cl₂N₂OS Dichlorophenyl enhances steric bulk
Substituent Position Analysis
  • Fluorophenyl Position: The target compound’s 3-fluorophenyl group (meta position) contrasts with the 2-fluorophenyl (ortho) in .
  • Hydroxymethyl vs. Chlorobenzyl : The target’s hydroxymethyl group increases water solubility, whereas ’s chlorobenzyl substituent enhances lipophilicity, favoring membrane penetration .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: highlights that N–H⋯N hydrogen bonds in thiazole-acetamide derivatives stabilize crystal lattices. The target compound’s hydroxymethyl and amino-oxoethyl groups may similarly facilitate intermolecular hydrogen bonding, influencing solubility and stability .
  • Melting Points : Analogs in exhibit melting points ranging from 132–170°C, correlating with substituent bulk (e.g., benzyl groups lower melting points compared to methyl) . The target’s hydroxymethyl group could reduce its melting point relative to chlorobenzyl analogs.

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